molecular formula C13H14FNO4 B1440497 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid CAS No. 1171917-02-4

4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid

Cat. No.: B1440497
CAS No.: 1171917-02-4
M. Wt: 267.25 g/mol
InChI Key: XACLDSAHTGTWQO-UHFFFAOYSA-N
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Description

4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid is a chemical compound with the molecular formula C13H14FNO4 and a molecular weight of 267.26 g/mol This compound is characterized by the presence of a morpholine ring substituted with a 4-fluorophenyl group and an acetyl group

Safety and Hazards

The safety information available indicates that “4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid” is an irritant . The Material Safety Data Sheet (MSDS) for this compound can be found online .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)acetyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4/c14-10-3-1-9(2-4-10)7-12(16)15-5-6-19-11(8-15)13(17)18/h1-4,11H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACLDSAHTGTWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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